

Chloronitromethane: A Versatile One-Carbon Building Block in Modern Synthesis

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Compound of Interest

Compound Name: Chloronitromethane

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chloronitromethane (ClCH_2NO_2) is a valuable and highly reactive one-carbon building block in organic synthesis. Its utility stems from the presence of two key functional groups: a nitro group, which activates the α -carbon for nucleophilic attack, and a chlorine atom, which can act as a leaving group. This unique combination allows for a diverse range of chemical transformations, making it a powerful tool for the construction of complex organic molecules, including functionalized heterocycles and precursors to pharmaceutically active compounds. This guide provides a comprehensive overview of the synthesis, properties, and key reactions of **chloronitromethane**, complete with experimental protocols, quantitative data, and mechanistic diagrams to facilitate its application in a research and development setting.

Synthesis and Properties of Chloronitromethane

Chloronitromethane is typically synthesized by the chlorination of nitromethane. Several methods have been reported, with one common laboratory-scale preparation involving the reaction of the ammonium salt of methyl nitroacetate with sulfonyl chloride, followed by acidic hydrolysis.

Experimental Protocol: Synthesis of Chloronitromethane

This protocol is adapted from the literature and provides a method for the laboratory-scale synthesis of **chloronitromethane**.

Materials:

- Ammonium salt of methyl nitroacetate
- Sulfuryl chloride
- Diethyl ether
- 10% Hydrochloric acid
- Anhydrous magnesium sulfate
- Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, distillation apparatus)

Procedure:

- A suspension of the powdered ammonium salt of methyl nitroacetate (6.8 g, 0.05 mol) in diethyl ether (50 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
- A solution of sulfuryl chloride (7.4 g, 0.55 mol) in diethyl ether (10 mL) is added dropwise to the stirred suspension at room temperature.
- After the addition is complete, the reaction mixture is stirred for an additional hour.
- The crude product is then refluxed with 10% hydrochloric acid (14 mL) with vigorous stirring for 1.5 hours.
- After cooling, the mixture is transferred to a separatory funnel, and the organic layer is separated.
- The aqueous layer is extracted with diethyl ether.

- The combined organic layers are washed with water and dried over anhydrous magnesium sulfate.
- The ether is removed by distillation through a 10 cm Vigreux column.
- The remaining residue is then distilled to afford pure **chloronitromethane** (boiling point 122-123 °C).[1]

Yield: Approximately 1.6 g.[1]

Table 1: Physical and Chemical Properties of **Chloronitromethane**

Property	Value	Reference(s)
CAS Number	1794-84-9	[2]
Molecular Formula	CH ₂ CINO ₂	[2]
Molecular Weight	95.49 g/mol	[2]
Appearance	Colorless liquid	
Boiling Point	122-123 °C	[1]
Density	1.472 g/cm ³ at 20 °C	
Solubility	Slightly soluble in water; miscible with most organic solvents.	

Key Synthetic Applications of Chloronitromethane

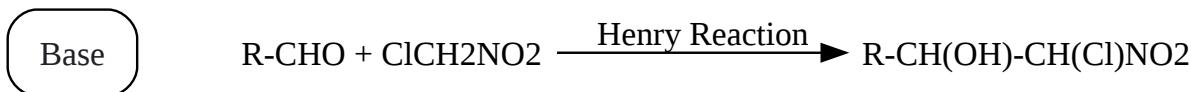
Chloronitromethane's versatility as a C1 synthon is demonstrated in a variety of fundamental carbon-carbon bond-forming reactions.

Henry (Nitroaldol) Reaction

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone to produce a β-nitro alcohol.[3] These products are valuable intermediates that can be further transformed into nitroalkenes, amino alcohols, or α-

hydroxy ketones. While specific protocols for **chloronitromethane** are scarce in academic literature, the general procedure for nitromethane can be adapted. The electron-withdrawing chlorine atom is expected to increase the acidity of the α -proton, potentially allowing for the use of milder bases.

General Reaction Scheme:



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Caption: General scheme of the Henry reaction with **chloronitromethane**.

Experimental Protocol: Asymmetric Henry Reaction with Nitromethane (Adaptable for **Chloronitromethane**)

This protocol for an asymmetric Henry reaction using nitromethane can serve as a starting point for reactions with **chloronitromethane**, with the understanding that optimization may be necessary.^[1]

Materials:

- Aldehyde (e.g., 2-nitrobenzaldehyde)
- Nitromethane (or **Chloronitromethane**)
- Chiral Ligand (e.g., Thiophene-2,5-bis(β -amino alcohol))
- Copper(II) acetate monohydrate ($\text{Cu}(\text{OAc})_2 \cdot \text{H}_2\text{O}$)
- Ethanol
- Nitrogen atmosphere apparatus

Procedure:

- In an 8 mL vial under a nitrogen atmosphere, charge the chiral ligand (0.041 mmol, 20 mol%) and Cu(OAc)₂·H₂O (0.04 mmol, 20 mol%) in ethanol (2 mL).
- Stir the solution at room temperature for 2 hours to form the catalyst complex (a blue solution).
- Add the aldehyde (0.2 mmol) to the catalyst solution and stir for 20 minutes at room temperature.
- Add nitromethane (2 mmol) (or an equivalent amount of **chloronitromethane**) to the reaction mixture.
- Stir the reaction for 24-48 hours at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, the product can be purified by column chromatography.

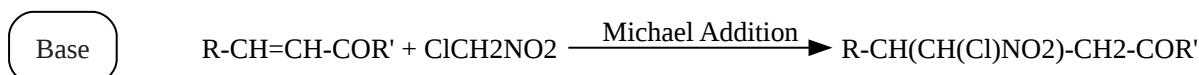
Table 2: Representative Yields for Asymmetric Henry Reaction of Nitromethane with Various Aldehydes

Aldehyde	Yield (%)	Enantiomeric Excess (ee, %)	Reference
2-Nitrobenzaldehyde	99	94.6	[1]
4-Nitrobenzaldehyde	98	92.1	[1]
4-Chlorobenzaldehyde	95	85.7	[1]
Benzaldehyde	85	75.3	[1]

Michael Addition

In the Michael addition, the stabilized carbanion of **chloronitromethane** can act as a Michael donor, adding to α,β -unsaturated carbonyl compounds (Michael acceptors) in a 1,4-conjugate addition. This reaction is a powerful method for the formation of 1,5-dicarbonyl compounds or their nitro analogues.

General Reaction Scheme:



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Caption: General scheme of the Michael addition with **chloronitromethane**.

Experimental Protocol: Michael Addition of Diethyl Malonate to an α,β -Unsaturated Ketone (Adaptable for **Chloronitromethane**)

This general procedure for a Michael addition can be adapted for **chloronitromethane**. The increased acidity of **chloronitromethane** may allow for the use of weaker bases or catalytic amounts of a strong base.

Materials:

- α,β -Unsaturated ketone (e.g., methyl vinyl ketone)
- **Chloronitromethane**
- Base (e.g., sodium ethoxide in ethanol, or a non-nucleophilic base like DBU)
- Anhydrous solvent (e.g., ethanol, THF)
- Standard laboratory glassware

Procedure:

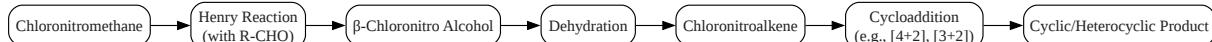
- To a solution of the base in the anhydrous solvent, add **chloronitromethane** dropwise at 0 °C to form the nitronate anion.
- Add a solution of the α,β -unsaturated ketone in the same solvent to the nitronate solution.
- Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

- Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.

Cycloaddition Reactions

The nitroalkene derivatives obtained from the Henry reaction of **chloronitromethane** (followed by dehydration) are versatile substrates in cycloaddition reactions. These reactions provide access to a wide variety of cyclic and heterocyclic systems.

Workflow for Cycloaddition Reactions:



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Caption: Synthetic workflow from **chloronitromethane** to cyclic products.

Table 3: Examples of Cycloaddition Reactions with Nitroalkenes

Reaction Type	Diene/Dipole	Nitroalkene	Product Type	Yield (%)	Reference
[4+2] Diels-Alder	Cyclopentadiene	(E)-2-nitro-1-phenylethene	Nitro-norbornene derivative	95	
[3+2] Dipolar	Benzonitrile oxide	Styrene	Isoxazoline	80-90	
[2+2]	Ethyl vinyl ether	β -Nitrostyrene	Nitrocyclobutane	43	

Synthesis of Heterocycles

Chloronitromethane and its derivatives are valuable precursors for the synthesis of various nitrogen- and oxygen-containing heterocycles. For instance, the nitro group can be reduced to an amine, which can then participate in cyclization reactions. The ability to introduce both a nitrogen and a carbon atom in a single step makes **chloronitromethane** a powerful tool in heterocyclic chemistry.

Chloronitromethane in Drug Development

The functional handles provided by **chloronitromethane** make it an attractive building block in medicinal chemistry. The nitro group is a common pharmacophore in various drugs and can also be a precursor to an amino group, which is ubiquitous in pharmaceuticals.

A notable example where a nitromethane-derived building block is crucial is in the synthesis of the broad-spectrum antibiotic chloramphenicol. Several patented synthetic routes to chloramphenicol utilize a Henry reaction between a benzaldehyde derivative and nitromethane as a key C-C bond-forming step to construct the carbon skeleton of the drug.^{[1][4][5]}

Synthetic Pathway to Chloramphenicol Intermediate:



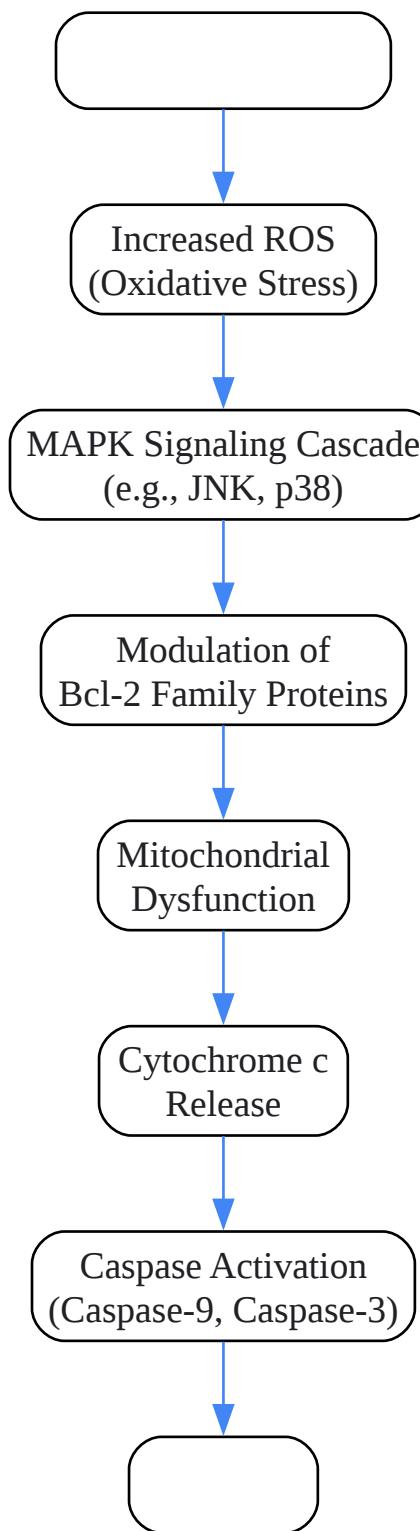
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Caption: Simplified synthetic route to Chloramphenicol highlighting the Henry reaction.

Biological Activity and Signaling Pathways

While a valuable synthetic tool, **chloronitromethane** is also known for its cytotoxicity and mutagenicity.^[6] Understanding its mechanism of action is crucial for safe handling and for assessing its potential as a therapeutic agent or a toxin. While specific signaling pathways directly triggered by **chloronitromethane** are not extensively detailed in the literature, its known effects suggest the involvement of general cellular stress response pathways. Halogenated organic compounds can induce oxidative stress, leading to the activation of pathways such as the Mitogen-Activated Protein Kinase (MAPK) cascade, which in turn can trigger apoptosis (programmed cell death).

Hypothesized Signaling Pathway for **Chloronitromethane**-Induced Apoptosis:



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Caption: A hypothesized signaling pathway for **chloronitromethane**-induced apoptosis.

Conclusion

Chloronitromethane is a potent and versatile one-carbon building block with significant applications in organic synthesis. Its ability to participate in a range of C-C bond-forming reactions, including the Henry, Michael, and cycloaddition reactions, makes it an invaluable tool for the construction of complex molecular architectures. Its relevance extends to the field of drug discovery, as demonstrated by its role in the synthesis of nitro-containing scaffolds and its connection to the synthesis of established drugs like chloramphenicol. While its biological activity necessitates careful handling, a deeper understanding of its interactions with cellular pathways may open new avenues for its application in medicinal chemistry. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers looking to harness the synthetic potential of this powerful reagent.

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